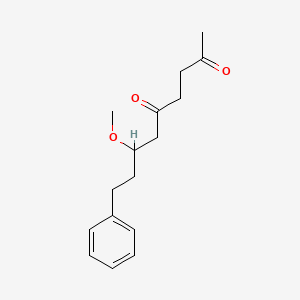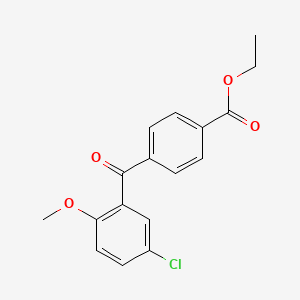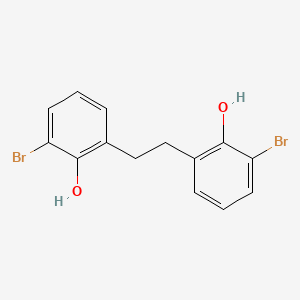
5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines. It is of significant interest in scientific research due to its neurotoxic properties, which are similar to those of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This compound is primarily studied for its effects on the nervous system and its potential to induce Parkinsonian symptoms in animal models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Fluorination: The introduction of the fluorine atom is achieved through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide.
Cyclization: The cyclization process involves the formation of the tetrahydropyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Neurological Research: It is used to study the mechanisms of neurodegeneration and to develop animal models of Parkinson’s disease.
Pharmacological Studies: The compound is employed to investigate the effects of potential neuroprotective agents and to screen for new therapeutic drugs.
Toxicological Research: Researchers use this compound to understand the toxicological effects of fluorinated tetrahydropyridines on the nervous system.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine involves its metabolism to a toxic cation, similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This toxic cation interferes with mitochondrial function, leading to oxidative stress and neuronal damage. The compound primarily targets dopaminergic neurons in the substantia nigra, resulting in Parkinsonian symptoms .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
6-Hydroxydopamine: Another neurotoxin used to induce Parkinsonian symptoms in animal models.
Uniqueness
5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom may enhance the compound’s ability to cross the blood-brain barrier and increase its neurotoxic potency .
Propiedades
Número CAS |
651321-21-0 |
|---|---|
Fórmula molecular |
C12H14FN |
Peso molecular |
191.24 g/mol |
Nombre IUPAC |
5-fluoro-1-methyl-4-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H14FN/c1-14-8-7-11(12(13)9-14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clave InChI |
SGVHDZYGNOTBAH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=C(C1)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B12596396.png)
![1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine](/img/structure/B12596414.png)



![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)

![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)
![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)


![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
![2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol](/img/structure/B12596477.png)

